![molecular formula C7H4N4 B1445428 1H-吡唑并[3,4-b]吡啶-4-腈 CAS No. 1378652-03-9](/img/structure/B1445428.png)
1H-吡唑并[3,4-b]吡啶-4-腈
概述
描述
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile makes it an interesting subject for research in various fields, including medicinal chemistry, due to its potential biological activities.
科学研究应用
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has been identified as a potential anticancer agent Similar compounds have been reported to target diverse tyrosine, serine/threonine, and lipid kinases, including adenosine 5′-monophosphate-activated protein kinase (ampk), b-raf kinase, epidermal growth factor receptor kinase (egfr), checkpoint kinase 1 (chk1), c-met kinase, fibroblast growth factor receptor (fgfr), pim-1 kinase, glycogen synthase kinase-3 (gsk-3), and cyclin-dependent kinases (cdks) .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their activity, leading to changes in cellular processes . For instance, the interaction with kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are likely related to its targets. By inhibiting kinases, this compound can affect various signaling pathways involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, contributing to its potential anticancer effects .
Result of Action
The molecular and cellular effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile’s action are likely to be related to its inhibition of kinase activity. This can lead to disruptions in signal transduction pathways, affecting processes such as cell growth and proliferation . In the context of cancer, these disruptions can result in cell cycle arrest and apoptosis, reducing tumor growth .
生化分析
Biochemical Properties
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can potentially suppress cancer cell growth. Additionally, it interacts with cytochrome P450 isoforms, affecting their metabolic activity .
Cellular Effects
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It also affects the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . Additionally, it interacts with cytochrome P450 enzymes, leading to altered metabolic activity . These interactions result in the suppression of cancer cell growth and modulation of cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can lead to gradual degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile to specific subcellular compartments, influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which results in the formation of pyrazolo[3,4-b]pyridine analogues . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
化学反应分析
Types of Reactions
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolopyridine ring.
相似化合物的比较
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[1,5-a]pyridine
These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the fusion pattern of the rings. The unique structure of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, particularly the position of the carbonitrile group, contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXKMZTZITQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)
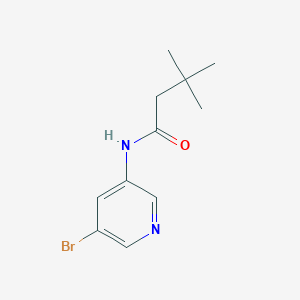
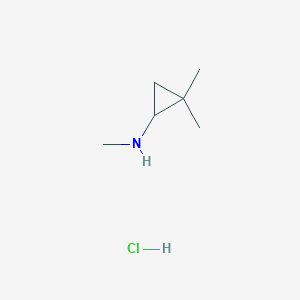
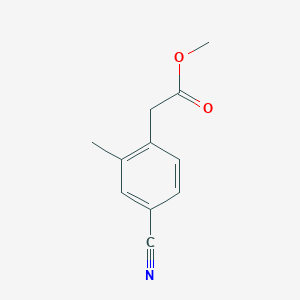
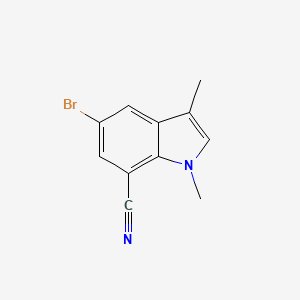
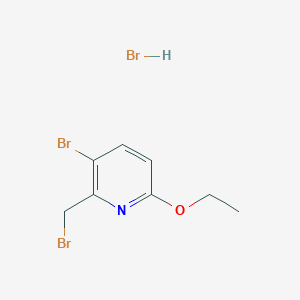
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

